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Compound of Interest

Compound Name: 18:1 Biotinyl Cap PE

Cat. No.: B12372313

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immobilization of lipid vesicles on a

substrate through a biotin-streptavidin linkage, utilizing 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE). This technique is broadly

applicable in fields such as membrane biophysics, drug delivery research, and biosensor

development, enabling the study of membrane-associated processes and interactions in a

controlled environment.

Overview
The protocol described herein facilitates the stable tethering of unilamellar vesicles to a glass

surface. This is achieved by incorporating 18:1 Biotinyl Cap PE into the vesicle membrane,

which then specifically binds to a streptavidin-coated surface. The streptavidin itself is

anchored to the surface via a biotinylated polymer cushion, typically biotinylated poly(L-lysine)-

graft-poly(ethylene glycol) (PLL-PEG-biotin), which also serves to prevent non-specific

interactions. This robust and specific immobilization allows for subsequent analysis of the

vesicles and their interactions with various molecules using techniques such as fluorescence

microscopy.
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Quantitative Data Summary
The following table summarizes typical quantitative parameters used in vesicle tethering

protocols. Note that optimal conditions may vary depending on the specific application and

vesicle composition.
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Parameter Typical Value/Range Notes

Vesicle Composition

Primary Lipid (e.g., DOPC) >95 mol%

1,2-dioleoyl-sn-glycero-3-

phosphocholine is a common

choice for creating a fluid lipid

bilayer.

18:1 Biotinyl Cap PE 0.05 - 5 mol%

The concentration can be

adjusted to control the density

of tethering points.[1][2]

Fluorescent Lipid (optional) 0.1 - 1 mol% For visualization of vesicles.

Surface Passivation &

Tethering

PLL-PEG-Biotin Concentration 0.1 - 1 mg/mL
Used to create a passivated

and biotinylated surface.

Streptavidin/Neutravidin Conc. 0.1 - 1 mg/mL

Binds to the biotinylated

surface and presents binding

sites for the vesicles.

Vesicle Preparation

Lipid Concentration (for

extrusion)
1 - 10 mg/mL

The initial lipid concentration in

the buffer before extrusion.

Extrusion Pore Size 50 - 200 nm
Determines the final size of the

unilamellar vesicles.

Electroformation Voltage (for

GUVs)
1.0 - 3.0 V

Applied across ITO-coated

slides to form giant unilamellar

vesicles.[3]

Electroformation Frequency

(for GUVs)
10 Hz

A common frequency used for

the initial stages of GUV

formation.[3][4]
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Materials and Reagents
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

18:1 Biotinyl Cap PE (Avanti Polar Lipids)[4]

Chloroform

HEPES buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)[1]

Poly(L-lysine)-graft-poly(ethylene glycol) biotinylated (PLL-PEG-biotin)

Streptavidin or Neutravidin[4]

Glass coverslips or microscope slides

Mini-extruder with polycarbonate membranes

Nitrogen or argon gas stream

Vacuum desiccator

Protocol for Preparation of Biotinylated Vesicles (LUVs
by Extrusion)

Lipid Film Formation:

In a clean glass vial, combine the desired lipids (e.g., DOPC and 18:1 Biotinyl Cap PE)

dissolved in chloroform.

Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin

lipid film on the bottom and sides of the vial.

Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

[4]

Hydration:
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Hydrate the lipid film with the desired buffer (e.g., HEPES buffer) to a final lipid

concentration of 1-10 mg/mL.

Vortex the vial vigorously to resuspend the lipids, forming multilamellar vesicles (MLVs).

Extrusion:

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g.,

100 nm).

Equilibrate the extruder by passing the buffer through it.

Pass the MLV suspension through the extruder 11-21 times to form large unilamellar

vesicles (LUVs) of a uniform size.

Protocol for Surface Passivation and Streptavidin
Coating

Cleaning the Substrate:

Thoroughly clean the glass coverslips by sonication in a solution of detergent (e.g., 2%

Hellmanex) followed by extensive rinsing with deionized water.

Dry the coverslips under a stream of nitrogen or in an oven.

Surface Passivation:

Incubate the clean glass surface with a solution of PLL-PEG-biotin (0.1-1 mg/mL in a

suitable buffer) for 20-30 minutes at room temperature.[4]

Rinse the surface thoroughly with buffer to remove any unbound PLL-PEG-biotin.

Streptavidin Incubation:

Incubate the biotinylated surface with a solution of streptavidin or neutravidin (0.1-1 mg/mL

in buffer) for 10-20 minutes at room temperature.[4]
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Rinse the surface thoroughly with buffer to remove unbound streptavidin. The surface is

now ready for vesicle tethering.

Protocol for Vesicle Tethering
Incubation:

Add the biotinylated vesicle suspension to the streptavidin-coated surface.

Incubate for 30-60 minutes to allow the biotin-streptavidin interaction to occur.

Washing:

Gently wash the surface with buffer to remove any untethered vesicles.

Imaging and Analysis:

The immobilized vesicles can now be imaged using an appropriate microscopy technique

(e.g., fluorescence microscopy if a fluorescent lipid was included).

Visualizations
Experimental Workflow

Vesicle Preparation
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Caption: Experimental workflow for tethering vesicles.
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Caption: Molecular interactions in vesicle tethering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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